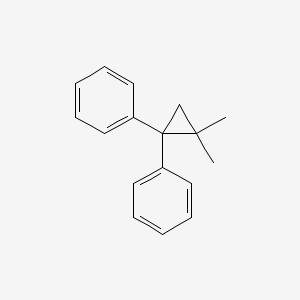
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is a compound that combines an amine (N-ethyl-N-methylethanamine) with a nitrophenol (2,4,6-trinitrophenol). The amine component is a clear, colorless to light yellow liquid that is highly flammable and corrosive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylethanamine can be synthesized through the reaction of ethylamine with methyl iodide under basic conditions . The reaction typically involves:
Reagents: Ethylamine, methyl iodide, and a base such as sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent like ethanol at room temperature.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The process involves:
Reagents: Phenol, concentrated sulfuric acid, and concentrated nitric acid.
Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of N-ethyl-N-methylethanamine involves continuous flow reactors where ethylamine and methyl iodide are reacted under controlled conditions to ensure high yield and purity . For 2,4,6-trinitrophenol, large-scale nitration plants use automated systems to handle the hazardous reagents and control the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes:
Reduction: Can be reduced to form aminophenols.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Alkyl halides for amines and bases like sodium hydroxide for nitrophenols
Major Products
Oxidation of N-ethyl-N-methylethanamine: Produces amides or nitriles.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols
Aplicaciones Científicas De Investigación
N-ethyl-N-methylethanamine is used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals . 2,4,6-trinitrophenol is used in:
Chemistry: As a reagent for detecting metals and in the synthesis of dyes.
Biology: As a biochemical tool to study oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in the treatment of burns.
Industry: As an explosive and in the manufacture of matches and fireworks.
Mecanismo De Acción
2,4,6-trinitrophenol acts by uncoupling oxidative phosphorylation in mitochondria, disrupting ATP production and leading to increased metabolic rate . N-ethyl-N-methylethanamine, being an amine, can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-methylethanamine: Similar structure but lacks the ethyl group.
2,4-dinitrophenol: Similar nitrophenol but with one less nitro group.
Uniqueness
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is unique due to the combination of an amine and a highly nitrated phenol, giving it distinct chemical properties and reactivity compared to its individual components .
Propiedades
Número CAS |
6635-09-2 |
|---|---|
Fórmula molecular |
C11H16N4O7 |
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-6(3)5-2/h1-2,10H;4-5H2,1-3H3 |
Clave InChI |
KXSCMTQUPCXYOV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)








![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
